molecular formula C6H11ClN2 B8217441 (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride

(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B8217441
M. Wt: 146.62 g/mol
InChI Key: JCZTVYVXESIUGM-FYZOBXCZSA-N
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Description

(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in research and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride typically involves several steps, starting from readily available starting materials. One common method involves the reaction of a suitable nitrile with a chiral amine under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound in bulk quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to form reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride include other chiral nitriles and pyrrolidine derivatives. Examples include ®-3-Methylpyrrolidine-3-carbonitrile and 3-Methylpyrrolidine-3-carboxamide.

Uniqueness

What sets this compound apart is its specific chiral configuration, which can impart unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other applications where chirality is crucial.

Properties

IUPAC Name

(3S)-3-methylpyrrolidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZTVYVXESIUGM-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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